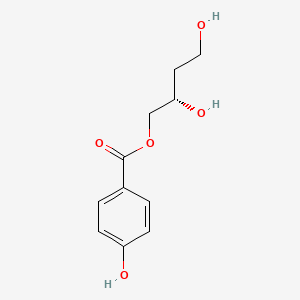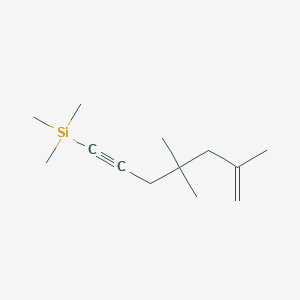![molecular formula C21H16OS3 B15168018 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 634602-06-5](/img/structure/B15168018.png)
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound that features a complex structure with a combination of methoxyphenyl and dithiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves a series of organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography might be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Applications De Recherche Scientifique
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4-Methoxyphenyl)ethenyl]phenol: Similar structure with a phenol group instead of dithiophenyl.
5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of dithiophenyl.
5-(4-Methoxyphenyl)-1H-imidazole: Features an imidazole ring instead of dithiophenyl.
Uniqueness
3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to its combination of methoxyphenyl and dithiophenyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
634602-06-5 |
|---|---|
Formule moléculaire |
C21H16OS3 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C21H16OS3/c1-22-17-10-7-15(8-11-17)6-9-16-14-20(18-4-2-12-23-18)25-21(16)19-5-3-13-24-19/h2-14H,1H3 |
Clé InChI |
XJIFOFKDHCREDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)








![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)

